molecular formula C8H8F3NO B13966686 4-(((Trifluoromethyl)amino)methyl)phenol

4-(((Trifluoromethyl)amino)methyl)phenol

Cat. No.: B13966686
M. Wt: 191.15 g/mol
InChI Key: XHAVZWBPPWYMQX-UHFFFAOYSA-N
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Description

4-(((Trifluoromethyl)amino)methyl)phenol is a fluorinated phenolic compound characterized by a trifluoromethyl-substituted amino group attached to a methylene bridge at the para position of a phenol ring. Such features make it relevant in medicinal chemistry, particularly in drug design targeting enzymes or receptors sensitive to fluorine-containing motifs.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

4-[(trifluoromethylamino)methyl]phenol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)12-5-6-1-3-7(13)4-2-6/h1-4,12-13H,5H2

InChI Key

XHAVZWBPPWYMQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Trifluoromethyl)amino)methyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzotrifluoride with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then purified using techniques like distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(((Trifluoromethyl)amino)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(((Trifluoromethyl)amino)methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((Trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Reference
4-(((Trifluoromethyl)amino)methyl)phenol Phenol -NH(CF₃)-CH₂- at para position ~197.12* N/A
4-Fluoro-3-(trifluoromethyl)phenol Phenol -F at para, -CF₃ at meta 196.11
(2-Fluoro-4-(trifluoromethyl)phenyl)methanol Benzyl alcohol -CF₃ at para, -F at ortho, -CH₂OH 200.13
Compound 33 (from ) Benzimidazole-phenol conjugate -CF₃-benzyl, -NH-benzimidazole, -OH 483.2
Compound 10 (from ) Triazole-phenol conjugate -CF₃-pyridinyl, -NH-triazole, -OH ~358.3*

*Calculated based on formula.

Key Observations:
  • Electronic Effects: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, lowering the pKa of the phenolic -OH group compared to non-fluorinated analogs. For example, 4-Fluoro-3-(trifluoromethyl)phenol (pKa ~8–9) is more acidic than non-fluorinated phenols (pKa ~10) due to inductive effects .
Key Observations:
  • Yields for trifluoromethyl-containing compounds are moderate (32–38%), reflecting challenges in handling fluorinated intermediates and steric hindrance .
  • Multi-step syntheses (e.g., benzimidazole derivatives in ) require precise temperature control and purification techniques .
Table 3: Property Comparison
Compound logP* Solubility (Water) Biological Activity Reference
4-(((Trifluoromethyl)amino)methyl)phenol ~1.8 Moderate Antiproliferative (hypothetical) N/A
Compound 33 () ~3.5 Low Antiproliferative (tested)
Compound 10 () ~2.2 Moderate Biofilm eradication (tested)
4-Fluoro-3-(trifluoromethyl)phenol ~2.5 Low Intermediate in agrochemical synthesis

*Estimated using XLogP3 .

Key Observations:
  • Lipophilicity : The trifluoromethyl group increases logP, but polar groups (-OH, -NH) mitigate excessive hydrophobicity. For example, Compound 10 (logP ~2.2) is more soluble than Compound 33 (logP ~3.5) due to its triazole ring .
  • Biological Activity: Benzimidazole derivatives (e.g., Compound 33) show antiproliferative activity, likely due to DNA intercalation or enzyme inhibition . Triazole-phenol conjugates (e.g., Compound 10) exhibit biofilm disruption, possibly via metal ion chelation .

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